Carbon–Iodine Bond Dissociation Energy and Oxidative Addition Reactivity in Palladium-Catalyzed Cross-Coupling
The carbon–iodine bond in 2-iodo-4-nitrobenzoic acid possesses a bond dissociation energy approximately 30–40 kJ/mol lower than the C–Br bond in the 2-bromo analog and 80–100 kJ/mol lower than the C–Cl bond in the 2-chloro analog, translating to oxidative addition rates in Suzuki–Miyaura and related palladium-catalyzed couplings that are typically 10² to 10³ times faster under identical conditions [1][2]. This kinetic advantage permits the iodo compound to undergo efficient coupling at ambient or slightly elevated temperatures (25–60 °C), whereas the bromo analog requires temperatures above 80 °C and the chloro analog often remains unreactive without specialized ligand systems [1].
| Evidence Dimension | C–X Bond Dissociation Energy (approximate, aromatic systems) |
|---|---|
| Target Compound Data | C–I: ~220–230 kJ/mol |
| Comparator Or Baseline | 2-Bromo-4-nitrobenzoic acid (C–Br: ~260–270 kJ/mol); 2-Chloro-4-nitrobenzoic acid (C–Cl: ~320–330 kJ/mol) |
| Quantified Difference | C–I bond is 30–40 kJ/mol weaker than C–Br and 80–100 kJ/mol weaker than C–Cl |
| Conditions | Gas-phase bond dissociation energy values; reactivity trends confirmed in palladium-catalyzed coupling studies |
Why This Matters
Procurement of the iodo analog enables cross-coupling reactions under significantly milder thermal conditions, reducing energy input and minimizing thermal decomposition of sensitive substrates or functional groups.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255–263. View Source
- [2] Amatore, C., & Jutand, A. (2000). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 576(1-2), 254–278. View Source
